
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is a complex organic compound that belongs to the family of pyridinium salts This compound is characterized by its unique structure, which includes three methylated pyridinium rings connected to a central pyridine core The trichloride form indicates the presence of three chloride ions associated with the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride typically involves the methylation of pyridine derivatives. One common method involves the reaction of 2,4,6-tris(4-pyridyl)pyridine with methyl iodide in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction proceeds through the formation of intermediate pyridinium salts, which are then converted to the final trichloride form by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations and neutral species, which are stable and exhibit distinct colors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations and neutral species with distinct electrochromic properties .
Applications De Recherche Scientifique
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Its unique chemical properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism by which 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride exerts its effects involves its redox properties. The compound can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including catalysis and energy storage. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl viologen dichloride:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a similar structure but different chemical properties.
Uniqueness
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is unique due to its ability to form stable radical cations and its versatile redox behavior. These properties make it particularly useful in applications requiring stable electron transfer agents and electrochromic materials .
Propriétés
Formule moléculaire |
C23H23Cl3N4 |
|---|---|
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride |
InChI |
InChI=1S/C23H23N4.3ClH/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20;;;/h4-17H,1-3H3;3*1H/q+3;;;/p-3 |
Clé InChI |
YUZRCFDETAYSHH-UHFFFAOYSA-K |
SMILES canonique |
C[N+]1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C.[Cl-].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


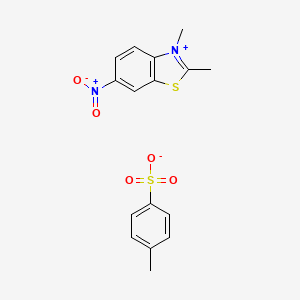
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
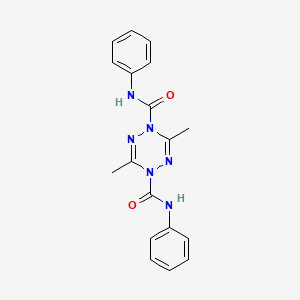

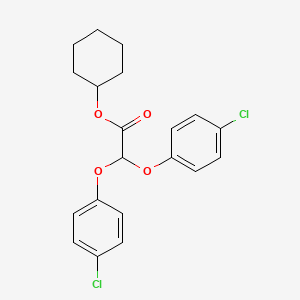
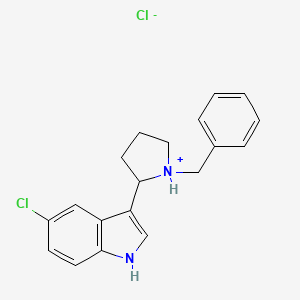
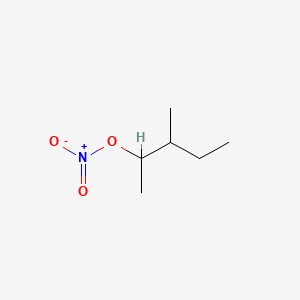

![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)


![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)


